4-Desmethyl Flucarbazone Sodium Salt

Regulatory residue analysis Pesticide tolerance compliance Food safety monitoring

Analytical labs performing EPA-mandated flucarbazone-sodium residue testing require separate quantification of the N-desmethyl metabolite to meet 40 CFR § 180.562 combined-tolerance definitions. Substituting with parent standards introduces systematic bias and fails GLP audits. This certified reference material is the exact solution. • Enables metabolite-specific MRM transitions and chromatographic resolution (ΔMW ≈ 12 g/mol). • Supports method validation across matrices (wheat grain, milk at 0.005 ppm, livestock tissues). • Delivered with full Certificate of Analysis for immediate regulatory method deployment.

Molecular Formula C11H8F3N4NaO6S
Molecular Weight 404.26 g/mol
Cat. No. B13426076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Desmethyl Flucarbazone Sodium Salt
Molecular FormulaC11H8F3N4NaO6S
Molecular Weight404.26 g/mol
Structural Identifiers
SMILESCOC1=NN(C(=O)N1)C(=O)[N-]S(=O)(=O)C2=CC=CC=C2OC(F)(F)F.[Na+]
InChIInChI=1S/C11H9F3N4O6S.Na/c1-23-8-15-9(19)18(16-8)10(20)17-25(21,22)7-5-3-2-4-6(7)24-11(12,13)14;/h2-5H,1H3,(H2,15,16,17,19,20);/q;+1/p-1
InChIKeyVMGWMAQTOMXWPA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Desmethyl Flucarbazone Sodium Salt – Certified Reference Standard


4-Desmethyl Flucarbazone Sodium Salt (CAS 328385-26-8, molecular formula C₁₁H₁₀F₃N₄NaO₆S, molecular weight 406.27 g/mol) is the N-demethylated derivative and primary soil metabolite of the sulfonylaminocarbonyltriazolinone herbicide flucarbazone-sodium . It is classified as an acetolactate synthase (ALS) inhibitor and is regulated jointly with the parent compound in residue tolerance assessments by the U.S. Environmental Protection Agency under 40 CFR § 180.562 . As a certified reference standard, it is indispensable for multi-residue LC-MS/MS methods used to quantify combined flucarbazone-sodium and N-desmethyl metabolite residues in food and environmental matrices [1].

Reference Standard Type
Certified N-desmethyl metabolite reference standard for flucarbazone-sodium residue analysis
Analytical Workflow
LC-MS/MS multi-residue quantification in food and environmental matrices
Regulatory Framework
U.S. EPA 40 CFR §180.562 combined-residue tolerance compliance

Why Generic ALS-Inhibitor Standards Cannot Replace This Metabolite


Flucarbazone-sodium and its N-desmethyl metabolite are defined as a combined residue for regulatory compliance purposes, meaning a quantitative analytical method must separately measure both analytes to determine total residue burden . The two compounds differ by one methyl group (ΔMW ≈ 12 g/mol), exhibit distinct chromatographic retention times under reversed-phase HPLC conditions, and require unique multiple reaction monitoring (MRM) transitions in LC-MS/MS . Furthermore, the metabolite shows divergent sorption and dissipation kinetics in soil compared to the parent herbicide: flucarbazone-sodium degrades with a DT₅₀ of 8–14 days in soil and 1.5–3 days in wheat plants, while the N-desmethyl metabolite can accumulate over time in soil matrices [1] [2]. Substituting with flucarbazone-sodium or a generic ALS-inhibitor standard would therefore introduce systematic bias in residue quantification, compromise method validation, and fail regulatory audit requirements.

Regulatory mismatch
Combined-residue tolerance definition under 40 CFR §180.562 mandates separate parent and metabolite quantification; parent-only standard cannot satisfy dual-analyte reporting.
Analytical mismatch
N-desmethyl metabolite exhibits distinct reversed-phase retention and requires unique MRM transitions; direct calibration with flucarbazone-sodium may introduce quantitative bias.
Environmental fate mismatch
Metabolite Kf-oc range and dissipation kinetics differ from parent; using parent sorption/decay parameters may overpredict groundwater mobility and mischaracterize field residue profiles.

Quantitative Differentiation Evidence for Procurement Decisions


Regulatory Joint-Tolerance Mandates Separate Metabolite Quantification

Under 40 CFR § 180.562, the U.S. EPA establishes tolerances for "combined residues of flucarbazone-sodium and its N-desmethyl metabolite" on wheat and livestock commodities. Unlike the parent-only tolerance framework applied to many other herbicides, this joint-residue definition legally requires separate analytical determination of the N-desmethyl metabolite . The tolerance values are: wheat forage 0.30 ppm, wheat grain 0.01 ppm, wheat hay 0.10 ppm, wheat straw 0.05 ppm; livestock liver 1.50 ppm; meat and meat byproducts (excluding liver) 0.01 ppm; and milk 0.005 ppm [1]. Canada likewise set a default MRL of 0.01 ppm for combined flucarbazone-sodium and its N-desmethyl metabolite on wheat grain [2]. A laboratory cannot demonstrate method compliance for these tolerances without a certified N-desmethyl metabolite reference standard.

Tolerance Mandate
Head-to-head
Target Metabolite
N-desmethyl metabolite explicitly named in combined-residue tolerance; separate quantification mandatory
Parent-Only Approach
Flucarbazone-sodium alone meets only half the regulatory requirement
Procurement is a legal prerequisite for EPA/CFIA residue compliance testing
Tolerances as low as 0.005 ppm (milk); 40 CFR §180.562
Regulatory residue analysis Pesticide tolerance compliance Food safety monitoring

Differential Soil Sorption Dictates Distinct Environmental Transport Modeling

In a direct comparative study by Koskinen et al. (2006), the organic-carbon-normalized Freundlich sorption coefficient (Kf-oc) ranged from 29 to 119 for the parent sulfonylaminocarbonyltriazolinone herbicides (flucarbazone and propoxycarbazone) versus 42 to 84 for their corresponding benzenesulfonamide and triazolinone metabolites across two soils (clay loam and loamy sand) [1]. The shift in Kf-oc range indicates that metabolites have a narrower and generally higher minimum sorption range, meaning they are less mobile in low-organic-carbon soils than the parent herbicides. Critically, the authors concluded that "potential transport of sulfonylaminocarbonyltriazolinone herbicide metabolites would be overpredicted if parent chemical soil sorption values were used to predict transport" [2]. This finding has direct implications for groundwater vulnerability assessments under the U.S. EPA Pesticide Assessment Guidelines.

Soil Sorption
Class-level
Metabolite Kf-oc
42–84 (narrower, higher minimum)
Parent Kf-oc
29–119 (broader range)
Using parent sorption values overpredicts metabolite mobility; metabolite-specific data needed for groundwater models
Clay loam and loamy sand; Koskinen et al. 2006
Environmental fate modeling Soil mobility prediction Groundwater contamination risk assessment

Matrix-Dependent Recovery Divergence in Validated LC-MS/MS Methods

A 2014 multi-matrix LC-MS/MS validation study reported distinct recovery ranges for flucarbazone-sodium and its N-desmethyl metabolite across wheat plant, straw, grain, and soil matrices [1]. Flucarbazone-sodium recoveries ranged from 87.0% to 99.6%, while metabolite recoveries spanned 83.2% to 102.8% across identical matrices [2]. Relative standard deviations (RSDs) for both analytes ranged from 1.5% to 8.7% across all matrices [3]. The wider recovery range and lower minimum recovery for the metabolite (83.2% vs. 87.0%) indicate that matrix effects differentially affect the N-desmethyl metabolite. Quantifying the metabolite by simply assuming equivalent ionization efficiency to the parent in LC-MS/MS would yield unacceptable accuracy for regulatory reporting.

Recovery Divergence
Head-to-head
Metabolite Recovery
83.2%–102.8%
Parent Recovery
87.0%–99.6%
Matrix-matched calibration with authentic metabolite standard required to meet SANTE recovery criteria
LC-MS/MS across wheat matrices; RSD 1.5–8.7% for both
Analytical method validation Residue chemistry LC-MS/MS quantification

Structural Mass Differential Demands Distinct Chromatographic Parameters

4-Desmethyl Flucarbazone Sodium Salt (C₁₁H₁₀F₃N₄NaO₆S, exact mass ~406.27 g/mol [as sodium salt] or 382.27 g/mol [free acid]) differs from flucarbazone-sodium (C₁₂H₁₀F₃N₄NaO₆S, exact mass 418.28 g/mol) by exactly one methylene group (–CH₂–), corresponding to ΔMW = 12.01 g/mol [1]. This mass difference is insufficient for reliable quantification by single-quadrupole MS without chromatographic baseline resolution, yet the structural change (N-4 demethylation) alters the polarity and reversed-phase retention factor (k′) sufficiently to achieve separation under optimized gradient conditions [2]. Furthermore, the collision-induced dissociation (CID) fragmentation pattern shifts, necessitating metabolite-specific MRM transition optimization; the parent transition m/z 418→196 cannot be assumed valid for the metabolite at m/z 406→184 [3].

Mass Differential
Head-to-head
12.01 g/mol
ΔMW (one CH₂)
Parent: 418.28 g/mol → Metabolite: 406.27 g/mol (Na salt)
Metabolite-specific MRM transitions and retention time windows needed; parent transitions not valid
N-4 demethylation alters polarity and CID fragmentation
Chromatographic method development Reference standard purity Mass spectrometry MRM optimization

Divergent Field Dissipation Kinetics in Soil

Field dissipation studies under wheat production conditions in China demonstrated that flucarbazone-sodium degradation follows first-order kinetics with half-lives (DT₅₀) of 1.5–3 days in wheat plants and 8–14 days in soils [1]. In contrast, the N-desmethyl metabolite exhibited a fundamentally different temporal profile: its residue concentrations decreased over time in wheat plants after application, but increased gradually with successive sampling occasions in soil matrices [2]. At harvest, neither parent nor metabolite was detected in any wheat or soil sample, but the transient accumulation of the metabolite during the growing season means that mid-season sampling requires both analytes to be monitored [3]. This kinetic decoupling between parent degradation and metabolite formation/decline makes the metabolite standard essential for time-course residue studies.

Field Dissipation
Head-to-head
Metabolite Profile
Transient accumulation in soil before declining by harvest
Parent Profile
First-order decay (DT₅₀ 8–14 d soil, 1.5–3 d plant)
Peak metabolite concentration window cannot be inferred from parent curves; separate standard required for time-resolved monitoring
Field trials, wheat production regions (China), 2014
Herbicide dissipation kinetics Soil residue dynamics Environmental monitoring

High-Value Application Scenarios


Regulatory Pesticide Residue Compliance Testing

Contract research organizations (CROs) and food safety laboratories performing U.S. EPA-mandated residue compliance testing for flucarbazone-sodium on wheat and livestock commodities must use a certified N-desmethyl metabolite reference standard to meet the combined-residue tolerance definition. The tolerance framework requires separate quantification of both parent and metabolite at levels as low as 0.005 ppm (milk) . Without the metabolite standard, the analytical report is legally incomplete and will fail EPA Good Laboratory Practice (GLP) audit.

Environmental Fate and Groundwater Vulnerability Assessment

Environmental fate modelers conducting groundwater leaching assessments under FOCUS (FOrum for the Co-ordination of pesticide fate models and their USe) scenarios must input metabolite-specific Kf-oc and DT₅₀ values. The Koskinen et al. (2006) study demonstrated that using parent flucarbazone sorption parameters would overpredict metabolite mobility [1]. Procuring the pure metabolite standard enables generation of compound-specific Kd/Kf-oc values and degradation half-lives for the N-desmethyl degradate, which are mandatory input parameters for regulatory environmental exposure models.

LC-MS/MS Multi-Residue Method Development and Validation

Analytical chemists developing QuEChERS-based or modified acetonitrile/water extraction methods for flucarbazone residues require the metabolite standard to establish metabolite-specific MRM transitions, optimize chromatographic resolution from the parent (ΔMW = 12.01 g/mol), and validate recovery at multiple fortification levels . The documented 3.8 percentage-point lower minimum recovery for the metabolite versus the parent (83.2% vs. 87.0%) means that matrix-matched calibration with the authentic metabolite standard is essential for meeting SANTE/11312/2021 method acceptability criteria [2].

Time-Resolved Soil Dissipation and Crop Rotation Safety Studies

Field dissipation trials designed to establish plant-back intervals for rotational crops must capture the peak concentration of the N-desmethyl metabolite in soil, which occurs days to weeks after the parent flucarbazone-sodium has largely dissipated (DT₅₀ = 8–14 days) [3]. Because the metabolite can transiently accumulate before declining below detection at harvest, a pure metabolite reference standard is indispensable for generating the full temporal residue profile required by EPA OPPTS 860.1300 residue chemistry guidelines.

Application
Selection Property
Validation Focus
Regulatory residue compliance testing
Certified N-desmethyl metabolite reference standard
EPA 40 CFR §180.562 combined-residue tolerance compliance
Groundwater vulnerability assessment
Metabolite-specific Kf-oc and DT₅₀ values
FOCUS scenario leaching model input accuracy
LC-MS/MS method development and validation
Authentic metabolite for matrix-matched calibration
SANTE/11312/2021 recovery criteria and MRM optimization
Soil dissipation and crop rotation safety studies
Pure metabolite for temporal residue profiling
EPA OPPTS 860.1300 residue chemistry guidelines
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